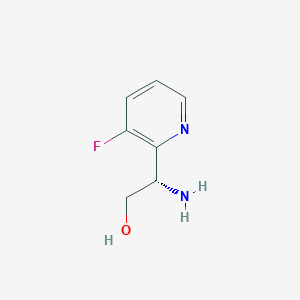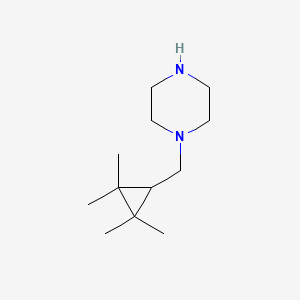
1-((2,2,3,3-Tetramethylcyclopropyl)methyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2,2,3,3-Tetramethylcyclopropyl)methyl)piperazine is a chemical compound characterized by its unique structure, which includes a piperazine ring and a 2,2,3,3-tetramethylcyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,2,3,3-Tetramethylcyclopropyl)methyl)piperazine typically involves the reaction of 2,2,3,3-tetramethylcyclopropylmethyl halide with piperazine under suitable conditions. The reaction can be carried out in an inert atmosphere, using a solvent such as dichloromethane, and a base like triethylamine to neutralize the by-products.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale batch reactors are employed to handle the production volumes. The process is monitored using advanced analytical techniques to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((2,2,3,3-Tetramethylcyclopropyl)methyl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are facilitated using reagents like alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-((2,2,3,3-Tetramethylcyclopropyl)methyl)piperazine has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and molecular interactions.
Medicine: It has potential therapeutic applications, including as a precursor for pharmaceuticals.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-((2,2,3,3-Tetramethylcyclopropyl)methyl)piperazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.
Comparaison Avec Des Composés Similaires
1-((2,2,3,3-Tetramethylcyclopropyl)methyl)piperazine is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other cyclopropyl derivatives, piperazine derivatives, and related organic compounds.
Uniqueness: The presence of the tetramethylcyclopropyl group imparts unique chemical and physical properties to the compound, distinguishing it from its analogs.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C12H24N2 |
|---|---|
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
1-[(2,2,3,3-tetramethylcyclopropyl)methyl]piperazine |
InChI |
InChI=1S/C12H24N2/c1-11(2)10(12(11,3)4)9-14-7-5-13-6-8-14/h10,13H,5-9H2,1-4H3 |
Clé InChI |
ZZTKLYKOBXNIMB-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C1(C)C)CN2CCNCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


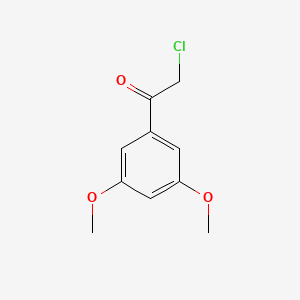
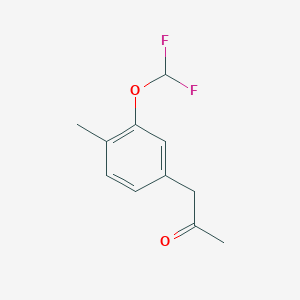
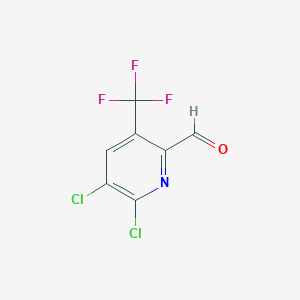

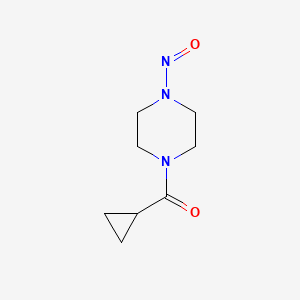
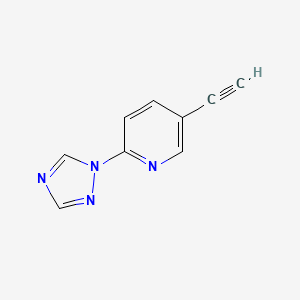
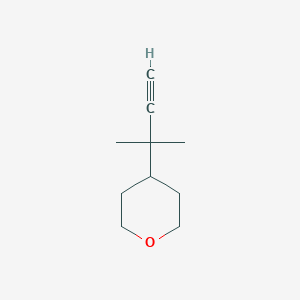
![N-[4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]benzamide](/img/structure/B15320079.png)
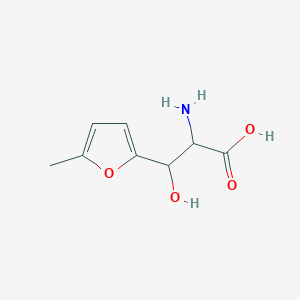
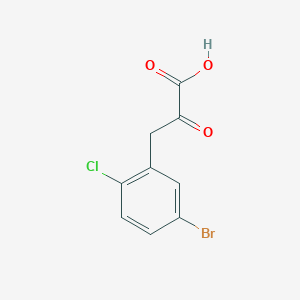
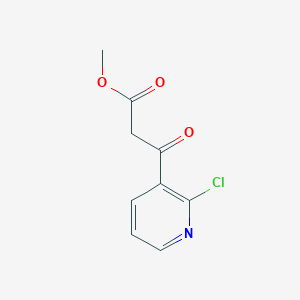
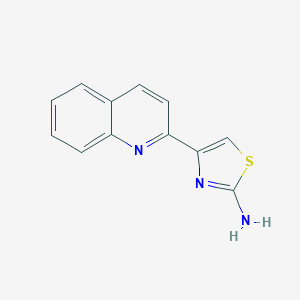
![2-[(5-chloro-2,3-dihydro-1H-inden-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B15320111.png)
